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molecular formula C11H12O3 B352078 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid CAS No. 123656-35-9

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

Cat. No. B352078
M. Wt: 192.21g/mol
InChI Key: NVTPSSIGWHVYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856529

Procedure details

Ethyl 2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid (10 g, 45 mmol) was heated to reflux with sodium hydroxide (16.3 ml of 10N, 163 mmol) in ethanol (50 ml) for 2 hr. The mixture was concentrated in vacuo, diluted with water and made acidic with 12N HCl. The precipitate was filtered and air dried (8.6 g, 100%).
Name
Ethyl 2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3]1[C:7]2=[C:8]([C:12]([OH:14])=[O:13])[CH:9]=[CH:10][CH:11]=[C:6]2[O:5][C:4]1([CH3:16])[CH3:15])C.[OH-].[Na+]>C(O)C>[CH3:15][C:4]1([CH3:16])[CH2:3][C:7]2=[C:8]([C:12]([OH:14])=[O:13])[CH:9]=[CH:10][CH:11]=[C:6]2[O:5]1 |f:1.2|

Inputs

Step One
Name
Ethyl 2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid
Quantity
10 g
Type
reactant
Smiles
C(C)C1C(OC=2C1=C(C=CC2)C(=O)O)(C)C
Step Two
Name
Quantity
16.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
air dried (8.6 g, 100%)

Outcomes

Product
Name
Type
Smiles
CC1(OC=2C(C1)=C(C=CC2)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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